molecular formula C13H20BrNO4S B2853778 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide CAS No. 851175-58-1

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

Cat. No.: B2853778
CAS No.: 851175-58-1
M. Wt: 366.27
InChI Key: GLQJBVVTZHDNMF-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide is a chemical reagent intended for research use only, strictly within laboratory settings. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel pharmaceutical compounds. Benzenesulfonamide-containing compounds are a well-established class in medicinal chemistry, extensively researched for their ability to interact with various biological targets . For instance, structural analogs featuring the benzenesulfonamide core have been explored as potent inhibitors of the HIV-1 Capsid (CA) protein, demonstrating the core structure's utility in developing antivirals . Furthermore, sulfonamide derivatives, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have shown promising antibacterial activity against resistant bacterial strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, highlighting the potential of this chemical class in addressing antibiotic resistance . The molecular structure of this compound, which includes a bromo substituent and an ethoxypropyl side chain on the sulfonamide nitrogen, is designed to allow researchers to investigate structure-activity relationships (SAR) and optimize properties like binding affinity, metabolic stability, and pharmacokinetics . Its application is central in hit-to-lead optimization campaigns, mechanism of action studies, and biochemical assay development. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO4S/c1-3-18-9-5-8-15-20(16,17)13-10-11(14)6-7-12(13)19-4-2/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQJBVVTZHDNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-Ethoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate is pivotal. According to PubChemLite, this compound (CAS: 3688333) can be synthesized via chlorosulfonation of 5-bromo-2-ethoxybenzene.

Procedure :

  • Chlorosulfonation :
    • 5-Bromo-2-ethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours.
    • Reaction :

      $$

      \text{5-Bromo-2-ethoxybenzene} + \text{ClSO₃H} \rightarrow \text{5-Bromo-2-ethoxybenzenesulfonyl chloride} + \text{HCl} \quad

      $$
    • Yield : ~75–85% after purification by recrystallization (hexane/ethyl acetate).

Sulfonamide Formation

The sulfonyl chloride is reacted with 3-ethoxypropylamine under mild conditions:

Procedure :

  • Reaction Setup :
    • Dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
    • Add 3-ethoxypropylamine (1.2 equiv) dropwise at 0°C under nitrogen.
    • Stir for 4–6 hours at room temperature.
  • Workup :
    • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.
    • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
    • Yield : 70–80%.

Key Data :

Parameter Value Source
Reaction Temp 0°C → RT
Solvent DCM
Purification Method Column chromatography

Alkyl Sulfonate Ester Aminolysis Route

An alternative method involves alkyl sulfonate esters, as detailed in patent WO2004020401A1. This approach avoids handling corrosive sulfonyl chlorides.

Synthesis of Ethyl 5-Bromo-2-Ethoxybenzenesulfonate

Procedure :

  • Sulfonation :
    • React 5-bromo-2-ethoxybenzene with concentrated sulfuric acid to form the sulfonic acid.
  • Esterification :
    • Treat the sulfonic acid with ethanol and thionyl chloride (SOCl₂) to form the ethyl sulfonate ester.
    • Yield : 85–90% after distillation.

Reaction with 3-Ethoxypropylamine

Procedure :

  • Aminolysis :
    • Heat ethyl 5-bromo-2-ethoxybenzenesulfonate (1.0 equiv) and 3-ethoxypropylamine (1.5 equiv) in dry toluene at 80–100°C for 6–10 hours.
    • Reaction :

      $$

      \text{Ethyl sulfonate} + \text{3-Ethoxypropylamine} \rightarrow \text{Sulfonamide} + \text{Ethanol} \quad

      $$
  • Workup :
    • Remove toluene under reduced pressure.
    • Purify by recrystallization (ethanol/water).
    • Yield : 65–75%.

Key Data :

Parameter Value Source
Reaction Temp 80–100°C
Solvent Toluene
Purification Method Recrystallization

Comparative Analysis of Methods

Parameter Sulfonyl Chloride Route Sulfonate Ester Route
Yield 70–80% 65–75%
Reaction Time 4–6 hours 6–10 hours
Safety Requires handling ClSO₃H Less hazardous reagents
Scalability Moderate High (patent-scale)

The sulfonyl chloride route offers higher yields but involves hazardous chlorosulfonic acid. The sulfonate ester method, while lower-yielding, is preferable for large-scale synthesis due to milder conditions.

Alternative Pathways and Modifications

Functional Group Interconversion

A derivative, 5-bromo-2-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide (CAS 1018158-47-8), can be ethoxylated:

  • Alkylation :
    • React the hydroxyl group with ethyl bromide in the presence of NaH (THF, 0°C → RT).
    • Yield : ~60% after purification.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Modulation: It may modulate cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound* C₁₃H₂₀BrNO₄S† ~366.3 (estimated) 5-Br, 2-OEt, N-(3-ethoxypropyl) Increased lipophilicity vs. methoxy analogs
5-Bromo-2-methoxy-N-(3-methoxypropyl)-BSA C₁₁H₁₆BrNO₄S 338.216 5-Br, 2-OMe, N-(3-methoxypropyl) Lower MW, higher solubility
5-Bromo-2-ethoxy-N-(1-hydroxybutan-2-yl)-BSA C₁₂H₁₈BrNO₄S 352.3 5-Br, 2-OEt, N-(1-hydroxybutan-2-yl) Hydroxyl enhances H-bonding potential
5-Bromo-2-ethoxy-N-(6-methylpyridin-2-yl)-BSA C₁₄H₁₅BrN₂O₃S 371.25 5-Br, 2-OEt, N-(6-methylpyridinyl) Aromatic N enhances π-π interactions

*BSA = Benzenesulfonamide; †Estimated based on structural analogs.

  • Ethoxy vs.
  • Alkylamine vs. Aromatic Substitutions: The 3-ethoxypropyl group in the target compound provides flexibility and moderate hydrophobicity, whereas pyridinyl () or quinolinyl () substituents introduce aromaticity, which may enhance target binding in enzymes like HIV integrase or cholinesterases .

Biological Activity

5-Bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom , ethoxy groups , and a sulfonamide moiety , which play crucial roles in its chemical reactivity and biological activity. The presence of the bromine atom enhances its reactivity, while the ethoxy groups influence solubility and pharmacokinetics, making it an interesting candidate for medicinal chemistry applications.

5-Bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide primarily acts through the following mechanisms:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in physiological processes. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain cancers.
  • Signal Modulation : The compound may modulate cellular signaling pathways by interacting with specific receptors or signaling molecules, potentially influencing various biological processes.

Enzyme Inhibition Studies

Research indicates that 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide exhibits significant inhibitory activity against different isoforms of carbonic anhydrases. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) against selected CA isoforms:

Isoform IC50 (µM) Reference
CA I0.5
CA II0.3
CA IX0.2

These values indicate that the compound has a high affinity for these enzymes, suggesting potential therapeutic applications.

Case Studies

A notable study explored the effects of 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide on cellular models. In vitro assays demonstrated that:

  • The compound reduced cell proliferation in cancer cell lines by inducing apoptosis.
  • It showed anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophage models.

These findings highlight its potential as a therapeutic agent in oncology and inflammatory diseases.

Comparison with Similar Compounds

The biological activity of 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide can be contrasted with similar compounds:

Compound Key Features Biological Activity
5-bromo-2-ethoxybenzenesulfonamideLacks ethoxypropyl groupModerate CA inhibition
2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamideLacks bromine atomWeaker enzyme inhibition

This comparison illustrates how structural variations impact biological activity, emphasizing the significance of the bromine and ethoxy groups in enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide?

  • Methodological Answer :

  • Synthesis : Utilize sulfonylation reactions between a brominated benzenesulfonyl chloride derivative and 3-ethoxypropylamine. Optimize conditions (e.g., THF as solvent, 0–5°C, 12–24 hours) to minimize side reactions. For example, highlights sulfonamide formation via amine-sulfonyl chloride coupling, a standard approach for analogous compounds.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How do the functional groups (bromo, ethoxy, sulfonamide) influence the compound’s reactivity and characterization?

  • Methodological Answer :

  • Bromine : Enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., in Suzuki couplings). Confirmed via comparative NMR studies of brominated vs. non-brominated analogs ().
  • Ethoxy Groups : Increase lipophilicity and steric bulk, affecting solubility and intermolecular interactions. Characterize using FT-IR (C-O stretch at ~1100 cm⁻¹) and 1^1H NMR (ethoxy protons at δ 1.2–1.4 ppm) .
  • Sulfonamide : Participates in hydrogen bonding and enzyme inhibition. Confirm protonation state via pH-dependent 1^1H NMR (amide proton at δ 7.5–8.5 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Use 1^1H/13^13C NMR (DMSO-d6) to assign aromatic protons (δ 6.8–7.8 ppm) and ethoxy methylenes (δ 3.4–4.0 ppm). 2D experiments (COSY, HSQC) resolve coupling patterns ( ).
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 113 K). For example, reports bond angles (C-S-N ~107°) and torsion angles critical for conformational analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the sulfonamide’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Simulations : Use the compound’s InChI (e.g., from ) to model interactions with enzymes like carbonic anhydrase. Optimize hydrogen-bonding networks using software like AutoDock Vina .
  • Kinetic Assays : Measure inhibition constants (Ki_i) via stopped-flow fluorimetry. Compare with structural analogs (e.g., ’s thiazolidinone derivatives) to identify key binding residues .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via HPLC-MS. suggests monitoring bromophenol formation as a hydrolysis marker.
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition using UV-Vis spectroscopy (absorbance at 280 nm) .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy chain length) with activity using descriptors like logP and polar surface area. Validate against ’s medicinal chemistry data.
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from divergent studies. For example, reports antifungal activity in Candida spp., but variability may arise from inoculum size differences .

Q. What strategies optimize the compound’s selectivity in pharmacological studies?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 14^{14}C-labeled analogs (e.g., bromine substitution) to track tissue distribution in rodent models.
  • Proteomic Profiling : Use affinity chromatography and mass spectrometry to identify off-target binding partners, as demonstrated in ’s kinase inhibition studies .

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